N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide
Description
N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of multiple functional groups, including an oxazole ring, a chromene moiety, and a pyrrolidine ring, makes it an interesting subject for chemical studies.
Properties
IUPAC Name |
N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-19-9-13(24-12)10-20-17(23)21-7-6-18(11-21)8-15(22)14-4-2-3-5-16(14)25-18/h2-5,9H,6-8,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUPXVMURBNSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)CNC(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the construction of the chromene and pyrrolidine rings, followed by the spiro linkage formation. Reaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions are tailored to ensure the selectivity and efficiency of the transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. Pathways involved may include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirochromenes and spirooxazoles, which share structural features with N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide. Examples include:
- Spiro[chromene-2,3’-pyrrolidine] derivatives
- Spiro[oxazole-2,3’-pyrrolidine] derivatives
Uniqueness
What sets N-[(2-methyl-1,3-oxazol-5-yl)methyl]-4-oxospiro[3H-chromene-2,3’-pyrrolidine]-1’-carboxamide apart is its specific combination of functional groups and the resulting chemical properties. This unique structure provides distinct reactivity and interaction profiles, making it a valuable compound for various applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
